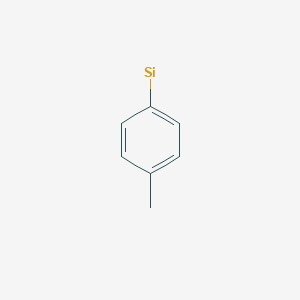
p-Tolylsilane
Overview
Description
p-Tolylsilane: is an organic silicon compound with the chemical formula C₇H₁₀Si 4-methylphenylsilane . This compound is characterized by a silicon atom bonded to a p-tolyl group, which is a benzene ring substituted with a methyl group at the para position. This compound is a colorless liquid or crystalline solid with a melting point of -6°C and a boiling point of 147-148°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolylsilane can be synthesized through various methods, with the most common being the silylation reaction. In this process, p-toluene reacts with a chlorosilane (such as chloromethylsilane) under alkaline conditions to form this compound . Another method involves the Grignard reaction between phenylsilyl hydrochloride and trimethylchlorosilane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale silylation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of catalysts and specific reaction temperatures to optimize the production .
Chemical Reactions Analysis
Types of Reactions: p-Tolylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form p-tolylsilanol.
Reduction: It can be reduced to form this compound derivatives.
Substitution: this compound can undergo substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: p-Tolylsilanol.
Reduction: Various this compound derivatives.
Substitution: Substituted this compound compounds.
Scientific Research Applications
p-Tolylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic silicon compounds.
Biology: this compound derivatives are used in the development of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: this compound is used as an additive in electronic materials and coating materials.
Mechanism of Action
The mechanism of action of p-Tolylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon-hydrogen bond. This bond allows this compound to undergo hydrosilylation reactions with unsaturated organic compounds, leading to the formation of new carbon-silicon bonds . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Trimethyl-p-tolylsilane: Similar in structure but with three methyl groups attached to the silicon atom.
Tetra-p-tolylsilane: Contains four p-tolyl groups attached to the silicon atom.
Uniqueness of p-Tolylsilane: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-silicon bonds makes it valuable in various applications, from organic synthesis to industrial uses .
Properties
InChI |
InChI=1S/C7H7Si/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXHFKHYMZDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318880 | |
| Record name | 1-Methyl-4-silylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-70-4 | |
| Record name | 1-Methyl-4-silylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([(4-Methoxyphenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid](/img/structure/B3168488.png)
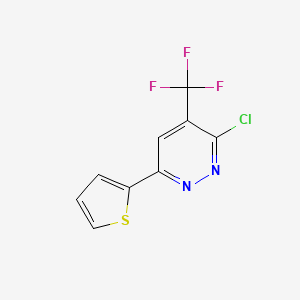

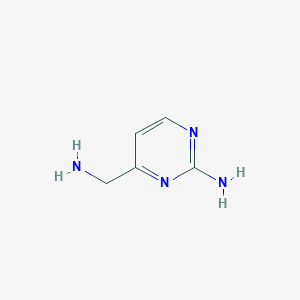


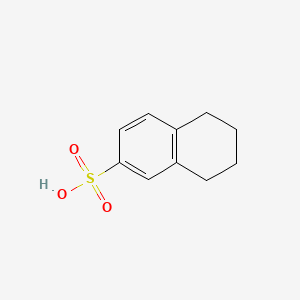

![4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3168528.png)
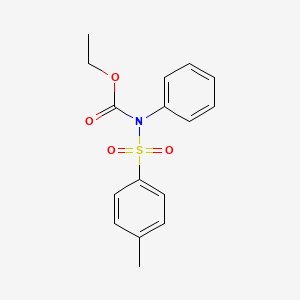
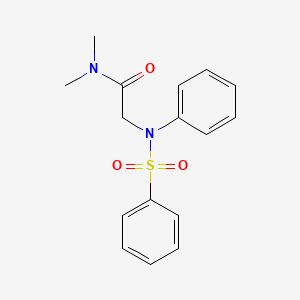

![(1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3168563.png)
